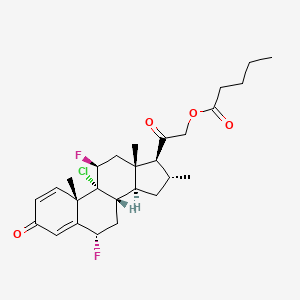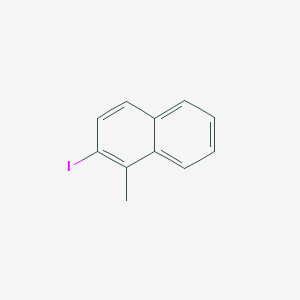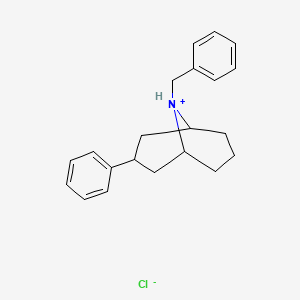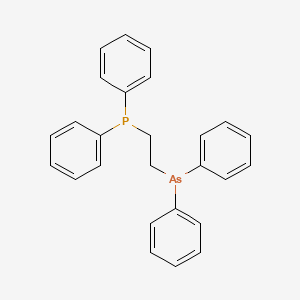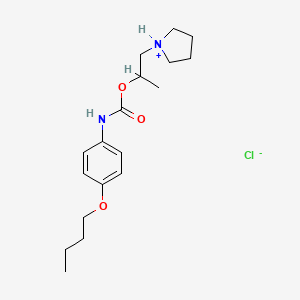
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C18H29ClN2O3. It is known for its unique structure, which includes a pyrrolidine ring, a butoxyphenyl group, and a carbamate linkage. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
準備方法
The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves several steps. One common method includes the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate is then further reacted to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
化学反応の分析
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学的研究の応用
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Researchers study its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and chemical products.
作用機序
The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate linkage play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional functional groups.
Pyrrolidine-2-one: This compound has a similar core structure but lacks the butoxyphenyl group.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups attached to the pyrrolidine ring, making them structurally distinct. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
特性
CAS番号 |
42438-09-5 |
|---|---|
分子式 |
C18H29ClN2O3 |
分子量 |
356.9 g/mol |
IUPAC名 |
1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(4-butoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-4-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H |
InChIキー |
FQOAUGFYPIOGIY-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


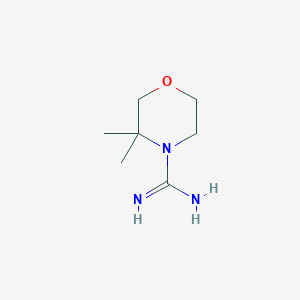



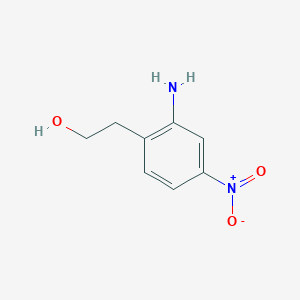
![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
